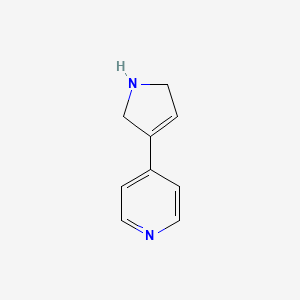

4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine

Description

Significance of Nitrogen Heterocyclic Scaffolds in Organic Synthesis and Chemical Biology

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. nih.gov These cyclic structures, which incorporate at least one nitrogen atom within a ring, are prevalent in nature, appearing in essential biomolecules such as vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comnih.gov In the realm of pharmaceutical sciences, nitrogen heterocycles are considered "privileged structures" due to their ability to bind to a wide range of biological targets. An analysis of FDA-approved pharmaceuticals revealed that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their profound impact on drug design and discovery. nih.govopenmedicinalchemistryjournal.com

The versatility of these scaffolds stems from the unique properties imparted by the nitrogen atom, including its ability to act as a hydrogen bond donor or acceptor, its basicity, and its influence on the electronic properties of the ring system. nih.gov This functional and structural diversity allows for the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. openmedicinalchemistryjournal.com Beyond medicine, nitrogen heterocycles are integral to the development of agrochemicals, polymers, dyes, and materials with specialized applications in industry. openmedicinalchemistryjournal.com

Overview of Dihydro-1H-Pyrrole and Pyridine (B92270) Core Structures

The pyrrole-pyridine hybrid system is built from two fundamental nitrogen-containing heterocyclic cores: pyridine and a partially saturated version of pyrrole (B145914).

Pyridine: Pyridine is a six-membered aromatic heterocycle with a chemical formula of C₅H₅N. Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. libretexts.org The five carbon atoms and the nitrogen atom in the ring are all sp² hybridized, each contributing one electron to the delocalized aromatic π-system, which contains a total of six π electrons and fulfills the Hückel rule for aromaticity. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital that lies in the plane of the ring and is not part of the aromatic system. libretexts.org

2,5-Dihydro-1H-pyrrole (3-Pyrroline): This compound, also known as 3-pyrroline (B95000), is a five-membered non-aromatic heterocycle with the chemical formula C₄H₇N. nist.gov It is a partially hydrogenated derivative of pyrrole, containing one double bond within the ring. Unlike the aromatic parent compound pyrrole, where the nitrogen's lone pair participates in the π-system, the structure of 3-pyrroline features a single C=C double bond, and the ring is not planar. wikipedia.org This scaffold provides more conformational flexibility compared to its fully aromatic counterpart.

Positional Isomerism and Structural Features of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine Within its Compound Class

The title compound, this compound, is a specific structural arrangement of the two core heterocycles. The name precisely defines the connectivity: the pyridine ring is attached via its C4 position (the carbon directly opposite the nitrogen atom) to the C3 position of the 2,5-dihydro-1H-pyrrole ring.

This specific linkage is just one of several possibilities, giving rise to a class of positional isomers. For instance, the dihydropyrrole moiety could be connected to the C2 or C3 position of the pyridine ring, yielding 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine and 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, respectively. Further isomerism is possible by changing the point of attachment on the dihydropyrrole ring.

Structurally, this compound can be viewed as an analogue of nornicotine, a primary metabolite of nicotine (B1678760). researchgate.net Nornicotine features a saturated pyrrolidine (B122466) ring connected at its C2 position to the C3 position of a pyridine ring. The title compound differs in three key aspects: the position of the pyridine linkage (C4 instead of C3), the position of the linkage on the five-membered ring (C3 instead of C2), and the degree of saturation of the five-membered ring (a dihydropyrrole instead of a pyrrolidine). These structural modifications are critical in academic research as they systematically probe the structural requirements for biological activity.

Rationale for Academic Investigation of this compound and Analogues

The primary rationale for the academic investigation of this compound and its analogues is their potential to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems and are crucial for mediating fast synaptic transmission. nih.govwikipedia.org The addictive properties of nicotine are strongly associated with its action on specific neuronal nAChR subtypes, particularly the α4β2 receptor. nih.gov

Dysfunction of nAChRs is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. nih.gov Consequently, nAChRs are a major target for therapeutic drug development. The academic investigation of novel compounds like this compound is driven by the goal of creating selective ligands for these receptors. unimi.it

By synthesizing and studying analogues of known nAChR agonists like nicotine and epibatidine, researchers aim to develop molecules with improved pharmacological profiles. nih.gov The objective is often to achieve high affinity and selectivity for a specific nAChR subtype (e.g., α4β2) over others (e.g., α3β4 or α7). nih.govmiami.edu Such selectivity is hypothesized to lead to more effective therapeutic agents with fewer undesirable side effects. Therefore, compounds like this compound serve as molecular probes to understand receptor function and as scaffolds for the design of next-generation neurological drugs. miami.edu

Scope of Current Academic Research on this compound

Current academic research on this class of compounds is centered on chemical synthesis, pharmacological characterization, and the elucidation of structure-activity relationships (SAR). The scope of this research typically involves several key stages:

Chemical Synthesis: Researchers develop and optimize synthetic routes to produce this compound and a library of related analogues. This involves systematically modifying the structure, for example, by adding various substituents to either the pyridine or the dihydropyrrole ring. nih.govmiami.edu

In Vitro Binding Assays: The synthesized compounds are evaluated for their ability to bind to various nAChR subtypes. This is commonly done through competitive binding assays using radiolabeled ligands to determine the binding affinity (expressed as a Kᵢ value) of each compound for specific receptors, such as the high-affinity α4β2* nAChR. nih.govmiami.edu

In Vitro Functional Assays: Once binding affinity is established, the functional activity of the compounds is assessed. Using techniques like two-electrode voltage clamp electrophysiology on receptors expressed in Xenopus oocytes, scientists can determine whether a compound acts as an agonist (activator), a partial agonist, or an antagonist (blocker) at a given nAChR subtype. nih.gov This helps to characterize the compound's efficacy and selectivity.

In Vivo Pharmacological Studies: Promising candidates from in vitro testing are advanced to in vivo studies using animal models. These tests evaluate the compound's effects on physiological processes known to be mediated by nAChRs, such as antinociception (pain relief), hypothermia, and spontaneous activity. miami.edu For example, the mouse tail-flick test is often used to assess a compound's potential as an analgesic or its ability to antagonize nicotine-induced effects. nih.govmiami.edu

The collective data from these studies help to build a comprehensive understanding of how specific structural features of the molecule influence its interaction with nAChR subtypes, guiding the rational design of new compounds with desired therapeutic properties. miami.edu

Properties

CAS No. |

918871-83-7 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 |

IUPAC Name |

4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine |

InChI |

InChI=1S/C9H10N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-5,11H,6-7H2 |

InChI Key |

VFNONVQZSSUTKY-UHFFFAOYSA-N |

SMILES |

C1C=C(CN1)C2=CC=NC=C2 |

Canonical SMILES |

C1C=C(CN1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine and Analogues

Foundational Synthetic Routes to Dihydro-1H-Pyrrole Scaffolds

The construction of the 2,5-dihydro-1H-pyrrole core is a critical aspect of synthesizing the target molecule. Several powerful reactions are utilized to form this five-membered nitrogen-containing ring.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

1,3-dipolar cycloaddition is a powerful tool for the stereoselective synthesis of five-membered heterocycles. urfu.ru This approach involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. researchgate.net In the context of dihydro-1H-pyrrole synthesis, an azomethine ylide can react with an appropriate alkene or alkyne to furnish the desired ring system. The versatility of this method allows for the introduction of various substituents on the pyrrole (B145914) ring, depending on the choice of starting materials. researchgate.net

Organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes represents a novel and straightforward route toward densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This process is catalyzed by a chiral BINOL-derived phosphoric acid and provides direct access to highly substituted products with three contiguous stereocenters. nih.gov

| Catalyst | Reaction Type | Product | Enantioselectivity (e.r.) | Yield (%) |

| BINOL-phosphoric acid | [6 + 2]-cycloaddition | 2,3-dihydro-1H-pyrrolizin-3-ols | up to 98.5:1.5 | up to 70% |

Ring-Closing Reactions and Intramolecular Cyclizations

Ring-closing metathesis (RCM) has emerged as a highly effective method for the synthesis of various unsaturated rings, including 2,5-dihydro-1H-pyrroles. wikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular metathesis of a diene. wikipedia.orgrsc.org The starting diene, containing nitrogen, can be assembled through various methods, and upon exposure to the catalyst, it cyclizes to form the dihydro-1H-pyrrole ring with the concomitant release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org The use of continuous flow chemistry has been shown to be an environmentally friendly and efficient scale-up method for this reaction. rsc.org

Intramolecular cyclization of organic azides provides another avenue to dihydropyrrole derivatives. For instance, the thermolysis or metal-catalyzed decomposition of appropriate azido-alkenes or -alkynes can lead to the formation of a nitrene intermediate, which then undergoes intramolecular C-H insertion or addition to a double or triple bond to form the desired heterocyclic ring. researchgate.net

| Reaction | Catalyst | Key Feature | Product |

| Ring-Closing Metathesis | Ruthenium complexes (e.g., Grubbs' catalyst) | Formation of unsaturated rings from dienes. wikipedia.org | 2,5-dihydro-1H-pyrroles |

| Intramolecular Cyclization | Heat or metal catalysts | Formation of a nitrene intermediate from an azide. researchgate.net | Dihydropyrroles |

Multicomponent Reaction Strategies for Pyrrole Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like pyrroles. bohrium.comrsc.org Various MCRs have been developed for the synthesis of substituted pyrroles, which can then be selectively reduced to the corresponding dihydro-1H-pyrroles. These reactions often involve the condensation of amines, carbonyl compounds, and other reactive species. orientjchem.org The Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849), can be considered a foundational concept in this area. mdpi.com Modern MCRs build upon these principles to create highly substituted pyrrole rings in a single step. rsc.orgsemanticscholar.org

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The pyridine moiety of 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine can be introduced either by constructing the ring from acyclic precursors or by modifying a pre-existing pyridine ring.

Hantzsch Reaction and Related Condensation Approaches

The Hantzsch pyridine synthesis is a well-established multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.com The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This method allows for the construction of variously substituted pyridine rings. eurekaselect.com While the traditional Hantzsch reaction has limitations such as harsh conditions and long reaction times, modern modifications have been developed to improve yields and employ greener reaction conditions, such as using aqueous micelles and ultrasonic irradiation. wikipedia.org

| Reaction | Reactants | Product | Key Feature |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine (B1217469) (oxidized to Pyridine) | Multicomponent reaction for pyridine ring formation. wikipedia.orgorganic-chemistry.org |

Functionalization of Pre-formed Pyridine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired pyridine starting material is readily available. However, direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds directly from a C-H bond. bohrium.com For pyridines, transition-metal catalysis is often employed to achieve regioselective alkylation, arylation, or other substitutions. beilstein-journals.orgnih.gov The nitrogen atom in the pyridine ring can act as a directing group, facilitating functionalization at the C2 or C4 positions. researchgate.net

Nucleophilic Substitution: Pyridine rings substituted with a good leaving group, such as a halogen, at the 4-position can undergo nucleophilic aromatic substitution (SNAr). Quaternization of the pyridine nitrogen enhances its electrophilicity, making the 4-position more susceptible to nucleophilic attack. google.com This allows for the introduction of a wide range of nucleophiles to form 4-substituted pyridines.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable tools for the functionalization of pyridine rings. These reactions typically involve the coupling of a halogenated or triflated pyridine with an organometallic reagent to form a new carbon-carbon bond. A modular synthesis of highly substituted pyridines has been developed using a cascade reaction that includes a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This method demonstrates good functional group tolerance and provides access to a variety of substituted pyridines. nih.govnih.govacs.orgrsc.org

| Method | Description | Key Feature |

| C-H Functionalization | Direct substitution of a C-H bond. bohrium.com | Often uses transition-metal catalysis for regioselectivity. beilstein-journals.orgnih.gov |

| Nucleophilic Substitution | Displacement of a leaving group by a nucleophile. | Enhanced reactivity upon quaternization of the pyridine nitrogen. google.com |

| Cross-Coupling Reactions | Formation of C-C bonds using a metal catalyst. | Modular approach with good functional group tolerance. nih.gov |

Convergent and Divergent Synthetic Pathways to this compound Architectures

The construction of the this compound core can be approached through both convergent and divergent strategies, offering flexibility in accessing a range of analogues.

Convergent Synthesis: This approach involves the independent synthesis of the pyridine and dihydropyrrole precursors, which are then coupled in a final step. A common convergent strategy is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com In the context of the target molecule, a pyridine-containing primary amine could be reacted with a suitable 1,4-dicarbonyl precursor to form the dihydropyrrole ring directly attached to the pyridine core. This method is highly effective for creating specific, targeted molecules.

Divergent Synthesis: A divergent pathway begins with a common intermediate that is subsequently modified to produce a variety of analogues. For instance, a functionalized dihydropyrrole core could serve as a scaffold. Different pyridine moieties could then be introduced through cross-coupling reactions, such as the Suzuki-Miyaura reaction, by functionalizing the dihydropyrrole with a boronic acid or halide. This approach is particularly valuable for exploring the structure-activity relationship (SAR) by allowing for the rapid generation of diverse structures from a single advanced intermediate.

| Synthesis Type | Description | Key Reactions | Advantage |

| Convergent | Independent synthesis of pyridine and dihydropyrrole fragments followed by coupling. | Paal-Knorr Synthesis, Amide Coupling | High efficiency for a single target. |

| Divergent | A common intermediate is modified to create a library of related compounds. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Rapid generation of diverse analogues for library synthesis. |

Stereoselective Synthesis and Enantiomeric Control in Dihydropyrrole-Pyridine Conjugates

Achieving enantiomeric control is critical when the dihydropyrrole-pyridine scaffold contains stereocenters, as biological activity is often stereospecific. Several advanced methodologies have been developed for the stereoselective synthesis of these and related heterocyclic structures.

One notable strategy involves the metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated pyrroles. nih.gov This method allows for the stereoselective synthesis of highly functionalized tetrahydropyridines and can be adapted for dihydropyrrole targets. nih.gov The key step is a cyclopropylcarbinyl cation rearrangement, which proceeds with a high degree of stereocontrol, yielding value-added building blocks for drug synthesis. nih.gov The reaction can be performed under microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov

Another approach involves the use of chiral catalysts or auxiliaries during the ring-forming step. For example, asymmetric versions of the Paal-Knorr reaction or transition-metal-catalyzed cycloadditions can be employed to establish the desired stereochemistry in the dihydropyrrole ring.

Table 2: Comparison of Stereoselective Methods

| Method | Key Features | Stereocontrol Element | Potential Application |

|---|---|---|---|

| Ring-Expansion of Cyclopropanated Pyrroles | Metal-free, microwave-assisted, scalable. nih.gov | Substrate-controlled rearrangement. | Synthesis of chiral dihydropyridine and tetrahydropyridine (B1245486) derivatives. nih.gov |

| Asymmetric Catalysis | Use of chiral Lewis acids or organocatalysts. | Catalyst-controlled enantioselectivity. | Enantioselective formation of the dihydropyrrole ring. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to a reactant. | Auxiliary-controlled diastereoselectivity. | Diastereoselective synthesis followed by removal of the auxiliary. |

Sustainable and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign practices. The synthesis of pyridine and pyrrole derivatives has benefited significantly from the application of green chemistry principles. nih.govsemanticscholar.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally friendly solvents like water, ethanol, or ionic liquids. semanticscholar.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies product purification. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product, which improves atom economy and reduces the number of synthetic steps and purification processes. nih.gov

For example, a green Paal-Knorr synthesis could be performed under solvent-free conditions using a recyclable acid catalyst, significantly reducing the environmental impact of the synthesis. semanticscholar.org

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is essential for high-throughput screening in drug discovery. This methodology has been successfully applied to the synthesis of 2,5-dihydro-1H-pyrroles. nih.gov

In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, eliminating the need for column chromatography after each step.

A versatile combinatorial method for synthesizing libraries of 2,5-dihydro-1H-pyrroles has been developed using a selenium resin. nih.gov The synthetic strategy involves several key steps performed on the solid support, including electrophilic addition, N-acylation, and cyclization. nih.gov At the end of the sequence, the desired product is cleaved from the resin. This approach allows for the efficient and automated synthesis of a large number of dihydropyrrole analogues for biological evaluation. nih.gov

Table 3: Steps in Solid-Phase Synthesis of Dihydropyrrole Libraries. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Loading | An appropriate starting material is anchored to the solid-phase resin. | Immobilizes the substrate for subsequent reactions. |

| 2. Elaboration | The resin-bound substrate undergoes a series of chemical transformations (e.g., N-acylation, cyclization). | Builds the core dihydropyrrole structure. |

| 3. Diversification | Different building blocks are introduced to create a variety of analogues. | Generates chemical diversity in the library. |

| 4. Cleavage | The final product is released from the solid support. | Isolates the desired compounds. |

Advanced Spectroscopic and Structural Characterization of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of each nucleus and the connectivity of the molecular skeleton.

In ¹H NMR spectra of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine derivatives, the protons on the pyridine (B92270) ring typically appear as distinct doublets or multiplets in the aromatic region (δ 7.0-8.8 ppm). The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring. Protons on the dihydropyrrole ring, specifically the methylene (B1212753) protons (at C2 and C5), are expected in the aliphatic region, while the vinylic proton (at C3) would be further downfield. The N-H proton of the pyrrole (B145914) ring, if present, often appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with pyridine carbons resonating in the δ 110-155 ppm range. The carbons of the dihydropyrrole ring, including the sp²-hybridized carbons and the sp³-hybridized methylene carbons, can be unambiguously identified by their characteristic chemical shifts. For instance, in derivatives of N-substituted 2,5-dioxo-2,5-dihydro-1H-pyrroles linked to pyridine, the carbonyl carbons of the pyrrole ring are typically observed at δ 165-170 ppm. beilstein-journals.org

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in derivatives related to this compound, as reported in various studies.

| Structural Unit | Nucleus | Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring | ¹H | 7.2 - 8.7 | Exact shifts and splitting patterns depend on substitution. rsc.org |

| ¹³C | 120 - 157 | Quaternary carbons may be less intense. rsc.org | |

| Dihydropyrrole Ring (CH₂) | ¹H | ~3.0 - 4.5 | Chemical environment influenced by adjacent groups. |

| ¹³C | ~40 - 60 | sp³-hybridized carbon signals. | |

| Dihydropyrrole Ring (C=CH) | ¹H | ~5.8 - 6.5 | Vinylic proton, often a singlet or triplet. |

| ¹³C | ~100 - 140 | sp²-hybridized carbon signals. | |

| Pyrrole N-H | ¹H | 8.0 - 12.0 | Often a broad singlet, position is solvent-dependent. nih.gov |

| Pyrrole C=O (in Dioxo derivatives) | ¹³C | 165 - 185 | Carbonyl carbon signals. beilstein-journals.orgbeilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

For complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are indispensable for complete and unambiguous structural assignment. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For a this compound derivative, HSQC would show correlations between the pyridine ring protons and their corresponding carbons, as well as between the methylene and vinylic protons of the dihydropyrrole ring and their attached carbons. beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is crucial for establishing the connectivity between different structural fragments. For example, a key HMBC correlation would be observed between the vinylic proton on the dihydropyrrole ring and the pyridine carbon it is attached to (C4), definitively linking the two heterocyclic rings. Correlations between the dihydropyrrole methylene protons and the pyridine ring carbons would further confirm the substitution pattern. ipb.ptresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformational preferences of the molecule. For instance, spatial proximity between specific protons on the pyridine ring and the dihydropyrrole ring can help define the relative orientation of these two rings. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, HRMS offers definitive confirmation of the compound's identity. This is particularly important when distinguishing between isomers or compounds with very similar molecular weights. beilstein-journals.orgbeilstein-journals.org

The table below shows examples of HRMS data for related heterocyclic structures, illustrating the excellent agreement between calculated and observed masses.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| N-(4-(3-Aminobut-2-enoyl)-2-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide | C₁₆H₁₆ClN₃O₃ | 334.0953 | 334.0953 | beilstein-journals.org |

| N-(4-(3-Aminobut-2-enoyl)-2-(4-bromophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide | C₁₆H₁₆BrN₃O₃ | 378.0448 | 378.0442 | beilstein-journals.org |

| 10-Imino-2,7-dimethylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione | C₁₂H₁₀N₄O₂ | 242.0804 | 242.0804 | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis provides definitive confirmation of the molecular structure, including the relative orientation of the heterocyclic rings and the conformation of the dihydropyrrole ring. nih.gov

For example, in the crystal structure of a closely related analog, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, the analysis revealed the dihedral angles between the planes of the different rings. nih.gov The pyrrole ring was found to be twisted relative to both the pyridine and the fluorophenyl rings, with dihedral angles of 33.19 (9)° and 36.33 (10)°, respectively. nih.gov The pyridine and fluorophenyl rings themselves were oriented at a dihedral angle of 46.59 (9)°. nih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The table below summarizes key structural parameters obtained from the crystallographic analysis of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Dihedral Angle (Pyrrole - Pyridine) | 33.19 (9)° |

| Dihedral Angle (Pyrrole - Fluorophenyl) | 36.33 (10)° |

| Dihedral Angle (Pyridine - Fluorophenyl) | 46.59 (9)° |

| Key Intermolecular Interaction | N—H···N hydrogen bond |

Data from the crystallographic study of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. nih.gov This table is interactive. Click on the headers to sort the data.

This level of detailed structural information is vital for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, dictated by intermolecular interactions and crystal packing, is fundamental to understanding the physicochemical properties of a material. While the specific crystal structure for this compound is not extensively detailed in the available literature, analysis of closely related analogues provides significant insight into the expected non-covalent interactions.

A pertinent example is the crystal structure of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. nih.govnih.gov In this derivative, the primary intermolecular force governing the crystal packing is a classic hydrogen bond. nih.govnih.gov The N—H group of the pyrrole ring acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as the acceptor. nih.govnih.gov This specific N—H⋯N interaction systematically links the molecules, forming infinite chains that propagate along the a-axis of the crystal lattice. nih.govnih.gov This type of hydrogen bonding is a common and robust supramolecular synthon in heterocyclic chemistry, often directing the primary organization of molecules in the solid state. researchgate.net

For derivatives of this compound, the presence of the N-H proton on the dihydropyrrole ring and the lone pair on the pyridine nitrogen strongly suggests that similar N—H⋯N hydrogen bonding would be a predominant feature in their crystal structures, leading to the formation of chains, dimers, or other well-defined supramolecular architectures.

Table 1: Crystallographic and Hydrogen Bond Data for the Analogue 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₁FN₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | mdpi.com |

| a (Å) | 9.2966 (7) | nih.gov |

| b (Å) | 8.1966 (5) | nih.gov |

| c (Å) | 30.5738 (19) | nih.gov |

| Hydrogen Bond Type | N—H⋯N | nih.govnih.gov |

| Supramolecular Motif | Chain | nih.govnih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups and the elucidation of molecular structure. psu.edunih.gov For this compound, the spectra are expected to be a composite of the vibrational modes characteristic of the pyridine ring and the 2,5-dihydropyrrole moiety.

Pyridine Ring Vibrations: The pyridine ring has 27 fundamental vibrational modes. rsc.org These include C-H stretching vibrations, typically observed in the 3000–3100 cm⁻¹ region, and a series of characteristic ring stretching and deformation modes between 1000 and 1600 cm⁻¹. researchgate.net The most prominent peaks often include the ring breathing mode (around 1000-1050 cm⁻¹) and the trigonal ring breathing mode. rsc.orgresearchgate.net The frequencies of these modes, particularly the ring breathing vibration, are sensitive to intermolecular interactions, such as hydrogen bonding to the pyridine nitrogen, which typically causes a blue shift (an increase in wavenumber). rsc.org

Dihydropyrrole Ring Vibrations: The 2,5-dihydropyrrole ring contains both sp² and sp³ hybridized carbon atoms. Key expected vibrations include:

N-H Stretch: A characteristic N-H stretching vibration is expected, typically appearing in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C=C Stretch: The endocyclic carbon-carbon double bond (C=C) should give rise to a stretching vibration in the 1640–1680 cm⁻¹ range.

CH₂ Vibrations: The two methylene (CH₂) groups will exhibit symmetric and asymmetric stretching vibrations (typically 2850–2960 cm⁻¹) as well as scissoring (ca. 1465 cm⁻¹) and rocking/twisting modes at lower frequencies.

C-N Stretch: C-N stretching vibrations for the amine functionality are expected in the 1020-1250 cm⁻¹ region.

Infrared spectra of related 2,3-dihydropyrrol-3-yl radicals have been identified, confirming the positions of various ring and C-H deformation modes. nih.gov The combination of IR and Raman spectroscopy provides complementary information, as some modes may be strong in one technique and weak or absent in the other, allowing for a more complete assignment of the molecule's vibrational fingerprint. psu.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Dihydropyrrole) | Stretching | 3300 - 3500 | nih.gov |

| C-H (Pyridine, aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C-H (Dihydropyrrole, CH₂) | Stretching | 2850 - 2960 | nih.gov |

| C=C (Dihydropyrrole) | Stretching | 1640 - 1680 | mdpi.com |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1610 | researchgate.netaip.org |

| Pyridine Ring | Ring Breathing | ~1000 - 1050 | rsc.orgresearchgate.net |

| C-N (Dihydropyrrole) | Stretching | 1020 - 1250 | nih.gov |

Chiroptical Techniques for Absolute Configuration Assignment (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, the introduction of substituents at the 2- or 5-positions of the dihydropyrrole ring, or the creation of other stereogenic centers, would result in chiral derivatives. For such molecules, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive methods for determining the absolute configuration in solution. mdpi.comnih.govnih.gov

The fundamental principle of these techniques is the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com VCD measures the differential absorption of circularly polarized infrared radiation associated with vibrational transitions, while ECD measures the same phenomenon in the UV-Visible range, corresponding to electronic transitions. nih.govunipi.it The resulting VCD or ECD spectrum for one enantiomer is the mirror image of the spectrum for its optical antipode. nih.gov

The modern approach to assigning absolute configuration involves a synergy between experimental spectroscopy and quantum chemical calculations. mdpi.comnih.gov The protocol is as follows:

Experimental Measurement: The VCD or ECD spectrum of the chiral derivative is recorded experimentally. nih.gov

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its conformational landscape is explored. mdpi.com

Spectrum Prediction: Using theoretical methods such as Density Functional Theory (DFT), the VCD or ECD spectrum for the modeled enantiomer is calculated. nih.gov

Comparison and Assignment: The experimentally measured spectrum is compared to the theoretically predicted spectrum. If the spectra match in terms of sign and relative intensity of the key bands, the absolute configuration of the experimental sample is assigned as the same as that of the modeled enantiomer (R in this example). If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite (S) configuration. researchgate.net

This combined experimental and theoretical approach has become a reliable and routine method for the unambiguous assignment of absolute configurations for a wide variety of chiral molecules, from natural products to synthetic pharmaceuticals, and would be directly applicable to any chiral derivatives of this compound. mdpi.comnih.gov

Chemical Reactivity and Derivatization Studies of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine

Reactivity of the Dihydro-1H-Pyrrole Moiety

The 2,5-dihydro-1H-pyrrole ring contains a crucial enamine-like double bond, which makes it significantly more reactive than a simple alkene and distinct from the aromatic pyrrole (B145914) system. This functionality is the primary site for reactions within this part of the molecule.

Electrophilic Substitution: The nitrogen atom's lone pair of electrons in the dihydropyrrole ring delocalizes into the double bond, creating a nucleophilic carbon at the C4 position (beta to the nitrogen). This enamine character makes the ring highly susceptible to attack by electrophiles. Unlike aromatic pyrrole, which undergoes electrophilic aromatic substitution, the dihydropyrrole ring typically undergoes electrophilic addition across the double bond, followed by potential elimination steps.

Pyrroles are known to be more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for attack at the α-positions (C2 or C5). onlineorganicchemistrytutor.compearson.comslideshare.net This is due to the ability of the nitrogen to stabilize the positive charge in the reaction intermediate through resonance. slideshare.netquora.com In the case of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, electrophilic attack would be expected to occur readily at the double bond.

Nucleophilic Substitution: Nucleophilic substitution directly on the dihydropyrrole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups, which are not intrinsically present. Nucleophilic aromatic substitution (SNAr) has been observed in pyrrole rings bearing potent electron-withdrawing groups like nitro groups. For instance, 2,5-dinitro-1-methylpyrrole has been shown to react with nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org However, for the unsubstituted dihydropyrrole moiety, such reactions are not a primary reactivity pathway.

The pyrroline (B1223166) ring can undergo both oxidation and reduction, leading to different heterocyclic structures. youtube.comyoutube.com

Oxidation: The enamine-like double bond is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the dihydropyrrole ring can be aromatized to the corresponding pyrrole derivative or oxidized to form pyrrolinone structures. For example, enzymatic oxidation of pyrrole substrates has been shown to yield products like 4-pyrrolin-2-one. nih.gov This transformation highlights a potential pathway for the functionalization of the dihydropyrrole ring in this compound.

Reduction: The double bond of the pyrroline ring can be readily reduced to yield the corresponding saturated pyrrolidine (B122466) ring. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or chemical reducing agents like sodium borohydride (B1222165) in the presence of an acid, or diisobutylaluminium hydride (DIBAL-H). nih.gov The reduction of dihydropyrroles to pyrrolidines is a common synthetic strategy. nih.gov

| Transformation | Product Type | Typical Reagents |

|---|---|---|

| Oxidation | Pyrrole (Aromatization) | Dehydrogenation catalysts (e.g., Pd/C at high temp.) |

| Oxidation | Pyrrolinone | Peroxides, certain enzymes nih.gov |

| Reduction | Pyrrolidine | H₂/Pd, NaBH₄/AcOH, DIBAL-H nih.gov |

Cycloaddition: The double bond in the dihydropyrrole ring can participate in cycloaddition reactions. libretexts.org A notable example is the 1,3-dipolar cycloaddition, where the pyrroline acts as a dipolarophile, reacting with 1,3-dipoles like azomethine ylides. These reactions are synthetically valuable for constructing complex, fused heterocyclic systems, such as hexahydropyrrolo[3,4-c]pyrroles. rsc.orgrsc.org Photochemical [2+2] cycloadditions with alkenes are also a known reaction pathway for related dihydro-1H-pyrrole-2-thiones. rsc.org

Rearrangement: Rearrangement reactions can occur under specific conditions, often acid- or base-catalyzed, to yield more stable isomers or different ring systems. libretexts.org While specific studies on the rearrangement of this compound are not prevalent, general rearrangement pathways for related structures, such as the Favorskii or Beckmann rearrangements, could potentially be applied to suitably functionalized derivatives. libretexts.org

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature makes it generally unreactive towards electrophiles but susceptible to nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack extremely challenging. wikipedia.org

When the reaction is forced under harsh conditions, substitution occurs preferentially at the C3 (or C5) position. quora.comquora.comaklectures.com Attack at C2, C4, or C6 leads to an unstable intermediate where a resonance structure places a positive charge directly on the electronegative nitrogen atom. quimicaorganica.orgquora.com Attack at C3 avoids this unfavorable arrangement, resulting in a more stable intermediate. quora.comaklectures.com

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Nitration | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine (low yield) |

| Sulfonation | SO₃, H₂SO₄, HgSO₄, 230°C | Pyridine-3-sulfonic acid |

| Bromination | Br₂, oleum, 130°C | 3-Bromopyridine |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine, as the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to strong deactivation. quimicaorganica.org

In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgstackexchange.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-like complex) through resonance. stackexchange.comyoutube.com

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., organolithiums) or sodium amide, can add to the pyridine ring, typically at the C2 position. quimicaorganica.org A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to form 2-aminopyridine, proceeding through a nucleophilic addition followed by the elimination of a hydride ion. youtube.com

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (e.g., a halide) is present at the C2 or C4 position, it can be displaced by a nucleophile via an addition-elimination mechanism. quimicaorganica.org The presence of electron-withdrawing groups on the ring can further facilitate this reaction. youtube.com The stability of the intermediate, with the negative charge delocalized onto the nitrogen atom, is the driving force for the high regioselectivity at the C2 and C4 positions. stackexchange.com

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, leading to the formation of N-oxides and quaternary pyridinium salts. These reactions modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. thieme-connect.de The resulting N-oxide group significantly alters the electron distribution within the pyridine ring, enhancing the reactivity at the C2 and C4 positions towards both nucleophilic and electrophilic attack. wikipedia.org The N-oxide can also act as a directing group in various synthetic transformations and can be subsequently removed if desired. wikipedia.org While no specific studies on the N-oxidation of this compound have been reported, the general reactivity of pyridines suggests that this transformation is feasible.

Quaternization: The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary pyridinium salts. mdpi.comnih.govresearchgate.net This reaction introduces a positive charge on the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack. The choice of the alkylating agent allows for the introduction of various functional groups, providing a versatile handle for further derivatization. Studies on the quaternization of poly(4-vinylpyridine) have demonstrated that the reaction proceeds efficiently with alkyl halides like methyl iodide. mdpi.comnih.govresearchgate.net By analogy, this compound is expected to undergo similar quaternization reactions at the pyridine nitrogen.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Oxidation | m-CPBA, CH2Cl2, rt | This compound N-oxide |

| Quaternization | CH3I, Acetone, reflux | 1-Methyl-4-(2,5-dihydro-1H-pyrrol-3-yl)pyridinium iodide |

Inter-ring Reactivity and Hetero-Diels-Alder Reactions

The presence of both a diene system within the dihydropyrrole ring and an azadiene system within the pyridine ring suggests the potential for this compound to participate in cycloaddition reactions, particularly Hetero-Diels-Alder reactions.

The dihydropyrrole moiety, being an electron-rich enamine derivative, can potentially act as a diene in Diels-Alder reactions with electron-deficient dienophiles. Conversely, the pyridine ring can function as an azadiene, although it is generally a poor diene in Diels-Alder reactions due to its aromaticity. rsc.org However, activation of the pyridine ring, for instance through N-oxidation or coordination to a metal center, can enhance its dienophilic or diene character. acs.org

While specific examples of Hetero-Diels-Alder reactions involving this compound are not documented, the known reactivity of related systems suggests that such transformations could be a viable route for the synthesis of more complex fused heterocyclic structures. rsc.orgresearchgate.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

The pyridine and dihydropyrrole rings of this compound offer several sites for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The pyridine ring can be functionalized via Suzuki-Miyaura coupling. If a halogen atom is present on the pyridine ring, it can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst. audreyli.comrsc.org Conversely, conversion of the pyridine ring to a pyridylboronic acid or ester would allow for coupling with various aryl or vinyl halides. audreyli.comresearchgate.net The dihydropyrrole ring can also participate in Suzuki-Miyaura reactions. For instance, N-substituted 3-pyrroline (B95000) boronic esters have been shown to couple with aryl halides in good yields. thieme-connect.com Furthermore, a tandem Heck-Suzuki coupling cascade has been developed for the synthesis of 5-aryl-2,3-dihydropyrroles. thieme-connect.comorganic-chemistry.org

Heck Reaction: The double bond in the dihydropyrrole ring is a potential site for Heck reactions, allowing for the introduction of aryl or vinyl groups. The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction has been utilized in the synthesis of dihydropyrrole derivatives. thieme-connect.comorganic-chemistry.orgthieme-connect.com

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Halogenated Pyridine | Arylboronic acid | Pd(PPh3)4, Base |

| Suzuki-Miyaura | Pyridylboronic ester | Aryl halide | Pd(dppf)Cl2, Base |

| Suzuki-Miyaura | 3-Pyrroline boronic ester | Aryl halide | Pd(PPh3)4, CsF |

| Heck | Dihydropyrrole | Aryl/Vinyl halide | Pd(OAc)2, Ligand, Base |

pH-Dependent Reactivity Profiles

The reactivity of this compound is expected to be significantly influenced by pH due to the presence of two nitrogen atoms with different basicities. The pyridine nitrogen is significantly less basic (pKa of the conjugate acid is ~5.2 for pyridine) than the nitrogen in the 2,5-dihydropyrrole ring (pKa of the conjugate acid is ~11 for pyrrolidine).

At low pH, both nitrogen atoms will be protonated. The positive charge on the pyridine ring will further decrease its electron density, making it more susceptible to nucleophilic attack. The protonated dihydropyrrole nitrogen will render the enamine system inactive towards electrophilic substitution.

At neutral pH, the pyridine nitrogen may exist in equilibrium between its protonated and unprotonated forms, while the dihydropyrrole nitrogen will be predominantly unprotonated. This would allow for electrophilic substitution reactions on the electron-rich dihydropyrrole ring.

At high pH, both nitrogen atoms will be in their free base form. Under these conditions, the molecule is expected to be most reactive towards electrophiles, particularly at the dihydropyrrole ring. The pH can therefore be used to modulate the reactivity and selectivity of reactions involving this molecule. While specific studies on the pH-dependent reactivity of this compound are not available, the principles of acid-base chemistry provide a framework for predicting its behavior.

Computational Chemistry and Theoretical Investigations of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various other physicochemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine, DFT calculations would be employed to determine the most stable geometric structure, including bond lengths, bond angles, and dihedral angles. These calculations would provide foundational data for all other computational analyses.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound

| Parameter | Value |

| Bond Length (C-C in pyridine) | Data not available |

| Bond Length (C-N in pyridine) | Data not available |

| Bond Length (C=C in pyrroline) | Data not available |

| Bond Length (C-N in pyrroline) | Data not available |

| Bond Angle (C-N-C in pyridine) | Data not available |

| Dihedral Angle (Pyridine-Pyrroline) | Data not available |

Note: This table is for illustrative purposes only. Specific values would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. Specific values would be obtained from actual FMO analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would visualize the areas of negative potential, likely around the nitrogen atom of the pyridine (B92270) ring, and areas of positive potential. This analysis is crucial for understanding intermolecular interactions and the sites of potential chemical attack.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be used to predict the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanisms and estimate reaction rates. This type of analysis would be invaluable for understanding the synthesis and reactivity of this compound.

Tautomeric and Conformational Equilibria Studies

Molecules like this compound can exist in different tautomeric forms or spatial conformations. Theoretical studies can predict the relative stabilities of these different forms and the energy barriers for their interconversion. Such studies would clarify which tautomers and conformers are most likely to be present under various conditions, which is essential for understanding its chemical behavior and biological activity.

Molecular Docking and Simulation Studies for Predicting Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or other biological macromolecule. If this compound were being investigated as a potential therapeutic agent, molecular docking studies would be performed to predict its binding mode and affinity to a specific biological target. These simulations provide valuable insights into the potential ligand-protein interactions at the atomic level.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Type of Interactions | Data not available |

Note: This table is for illustrative purposes only. Specific values would be obtained from actual molecular docking studies.

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering profound insights into their structural and electronic characteristics prior to or in conjunction with experimental synthesis and analysis. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved through various quantum mechanical methods. While specific computational studies dedicated exclusively to this compound are not readily found in a review of published literature, the methodologies for such predictions are well-established and have been successfully applied to analogous heterocyclic compounds, such as dihydropyrrole and pyridine derivatives. mtsac.edunih.govresearchgate.net

The most common approach involves Density Functional Theory (DFT), often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), to first optimize the molecule's ground-state geometry. researchgate.net Following optimization, specific calculations are performed to predict each type of spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This calculation provides the isotropic magnetic shielding tensors for each nucleus. By subtracting these values from the shielding tensor of a reference compound, typically Tetramethylsilane (TMS), the chemical shifts (δ) can be predicted. researchgate.net These predictions are invaluable for assigning signals in experimental spectra and confirming the chemical structure.

The predicted chemical shifts for the unique hydrogen and carbon atoms in this compound would provide a detailed map of its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

| Atom Position (See Figure 1) | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-N1 | Pyrroline (B1223166) N-H | ~3.0 - 5.0 | Broad Singlet |

| H-C2 (x2) | Aliphatic C-H | ~3.5 - 4.5 | Multiplet |

| H-C4 | Vinylic C-H | ~6.0 - 7.0 | Singlet/Triplet |

| H-C5 (x2) | Aliphatic C-H | ~3.5 - 4.5 | Multiplet |

| H-C2', H-C6' | Pyridine C-H (ortho) | ~8.4 - 8.8 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

| Atom Position (See Figure 1) | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | Aliphatic C-N | ~50 - 60 |

| C3 | Vinylic C-C (Pyrroline) | ~125 - 135 |

| C4 | Vinylic C-H | ~115 - 125 |

| C5 | Aliphatic C-N | ~50 - 60 |

| C1' | Quaternary C (Pyridine) | ~140 - 150 |

| C2', C6' | Pyridine C-H | ~148 - 152 |

(Note: A figure of the compound with numbered atoms would be required for precise positional assignment.)

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized molecular structure. This calculation predicts the frequencies (in wavenumbers, cm⁻¹) and intensities of the fundamental vibrational modes of the molecule. These modes correspond to specific bond stretches, bends, and torsions within the structure. Comparing the predicted spectrum with experimental data helps in identifying functional groups and confirming the molecule's identity.

Table 3: Predicted Principal IR Vibrational Frequencies for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrroline N-H | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine C-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pyrroline CH₂ | 2850 - 3000 |

| C=N Stretch (Aromatic) | Pyridine Ring | 1580 - 1620 |

| C=C Stretch (Aromatic) | Pyridine Ring | 1450 - 1600 |

| C=C Stretch (Alkene) | Pyrroline C=C | 1640 - 1680 |

| N-H Bend | Pyrroline N-H | 1500 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predictions of the electronic absorption spectrum are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (like the LUMO - Lowest Unoccupied Molecular Orbital). The results are presented as predicted absorption wavelengths (λmax) and oscillator strengths, which correlate to the intensity of the absorption bands. For a molecule with both aromatic and alkene chromophores like this compound, transitions such as π → π* and n → π* are expected.

Table 4: Predicted Electronic Transitions for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

| Transition Type | Orbitals Involved | Predicted λmax (nm) |

|---|---|---|

| π → π* | HOMO → LUMO | ~250 - 280 |

| π → π* | HOMO-n → LUMO+n | < 250 |

These computational predictions, when taken together, provide a comprehensive theoretical spectroscopic profile of this compound, guiding experimental efforts and deepening the understanding of its molecular properties.

Structure Activity Relationship Sar Principles in 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine Scaffolds

Methodologies for SAR Studies in Nitrogen Heterocycles

SAR studies for nitrogen heterocycles like the 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine scaffold employ a combination of experimental and computational techniques to systematically investigate the impact of structural modifications on biological activity. oncodesign-services.com

Synthetic Analog Generation: A primary methodology involves the synthesis of a series of analog compounds where specific parts of the lead molecule are systematically varied. oncodesign-services.com For the this compound core, this can include:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups at different positions of the pyridine ring.

Substitution on the Dihydropyrrole Ring: Modifying the nitrogen atom or the carbon atoms of the dihydropyrrole moiety.

Modification of the Core Scaffold: Altering the ring size, degree of saturation, or replacing one of the heterocyclic rings with another. nih.gov

Biological Evaluation: Each synthesized analog undergoes rigorous biological testing to measure its activity. oncodesign-services.com This could involve in vitro assays to determine enzyme inhibition (e.g., IC50 values) or receptor binding affinity (e.g., Ki values), as well as cell-based assays to assess cellular effects. nih.gov

Computational Approaches: In silico methods are indispensable for modern SAR studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. researchgate.net

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): This is covered in more detail in section 6.5.

The iterative process of designing, synthesizing, testing, and computationally analyzing analogs allows researchers to build a comprehensive understanding of the SAR for a given scaffold. oncodesign-services.com

Elucidating the Influence of Substituents on Molecular Recognition and Interactions

The type, position, and orientation of substituents on the this compound scaffold profoundly influence its interaction with biological targets. These interactions are governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govacs.org

Electronic Effects: The electronic properties of substituents can modulate the electron distribution within the heterocyclic rings, affecting their ability to participate in key interactions.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), nitro (NO₂), or cyano (CN) decrease the electron density of the aromatic rings. This can impact the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase electron density. nih.gov These groups can also act as hydrogen bond donors or acceptors themselves, potentially forming crucial contacts with the target protein. nih.gov

Steric Effects: The size and shape of substituents play a critical role. Bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, extending a substituent into a specific pocket can sometimes lead to additional favorable interactions and increased potency. nih.govmdpi.com

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. nih.gov Substituents containing hydroxyl, amino, or carbonyl groups can introduce additional hydrogen bond donor or acceptor sites, significantly impacting binding affinity. For instance, studies on kinase inhibitors have shown that modulating the hydrogen bond donor strength of a substituent can directly correlate with binding affinity. nih.gov

The following interactive table summarizes the general influence of different substituent types on molecular interactions.

| Substituent Type | Example(s) | Primary Influence | Potential Effect on Interaction |

| Small Alkyl | -CH₃, -C₂H₅ | Steric Bulk, Hydrophobicity | Can fill small hydrophobic pockets; may decrease polarity. nih.gov |

| Halogens | -F, -Cl, -Br | Electronic (EWG), Size | Can form halogen bonds; alters electrostatic potential. mdpi.com |

| Hydroxyl | -OH | H-Bond Donor/Acceptor | Forms strong hydrogen bonds with receptor residues. nih.gov |

| Methoxy | -OCH₃ | H-Bond Acceptor, EDG | Can accept hydrogen bonds; increases electron density. nih.gov |

| Amino | -NH₂ | H-Bond Donor, EDG | Can donate hydrogen bonds; acts as a base. nih.gov |

| Cyano | -CN | H-Bond Acceptor, EWG | Strong dipole; can act as a hydrogen bond acceptor. nih.gov |

Impact of Pyrrole (B145914) and Pyridine Ring Modifications on Molecular Activity

Pyridine Ring Modifications:

Positional Isomers: Moving the dihydropyrrole substituent to the 2- or 3-position of the pyridine ring creates positional isomers with different spatial arrangements of the key nitrogen atom. This can drastically alter the molecule's ability to bind to a target, as the geometry of the hydrogen bond acceptor is changed. nih.gov

Ring Substitution with other Heterocycles: Replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine) modifies the number and position of hydrogen bond acceptors, which can be a strategy to improve selectivity or potency. nih.gov

Introduction of Fused Rings: Creating fused ring systems, such as quinolines or pyrrolopyridines, expands the molecular scaffold. nih.govcore.ac.uk This can lead to increased interactions with the target but also impacts properties like solubility and lipophilicity.

Dihydropyrrole Ring Modifications:

Saturation Level: Full saturation to a pyrrolidine (B122466) ring or full aromatization to a pyrrole ring changes the geometry of the molecule. A planar pyrrole ring may favor π-π stacking interactions, while the puckered, three-dimensional structure of a pyrrolidine ring will have different steric requirements. rsc.org

N-Substitution: The nitrogen atom of the dihydropyrrole ring is a common site for modification. Adding substituents at this position can be used to explore new binding pockets, modulate solubility, or block metabolic pathways. SAR studies on pyrrole derivatives have shown that N-benzyl side chains can be important for inhibitory potency. nih.gov

These core modifications are fundamental strategies in lead optimization, allowing for broad exploration of chemical space to identify novel scaffolds with improved activity profiles. nih.gov

Stereochemical Considerations in SAR for Chiral Analogues

The introduction of chiral centers into the this compound scaffold necessitates a careful evaluation of stereochemistry, as biological systems are inherently chiral. organic-chemistry.org Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles.

A chiral center can be introduced into the scaffold, for example, by adding a substituent to one of the carbon atoms of the dihydropyrrole ring. This results in two enantiomers (R and S configurations).

Importance of Absolute Configuration: Biological targets, such as enzymes and receptors, have specific three-dimensional binding sites. Consequently, one enantiomer of a chiral ligand often fits much better into the binding site than the other, leading to a more stable ligand-receptor complex and higher affinity. nih.gov SAR studies on chiral non-racemic analogues of other nitrogen heterocycles have demonstrated that a specific configuration at the chiral center can be crucial for high receptor affinity. nih.gov For example, in a series of piperidine (B6355638) derivatives, it was shown that the (S,S)-configuration at the ring junction was essential for high NMDA receptor affinity. nih.gov

Diastereomers: If a molecule contains two or more chiral centers, diastereomers are possible. Diastereomers have different physical properties and distinct spatial arrangements of atoms. Their interactions with a chiral receptor will be different, often leading to one diastereomer being significantly more active than the others.

Methodologies for Stereochemical SAR:

Asymmetric Synthesis: To study the effects of stereochemistry, it is essential to synthesize and test each stereoisomer individually. This requires the use of stereoselective synthetic methods. organic-chemistry.org

Chiral Chromatography: Separation of racemic mixtures into individual enantiomers allows for the biological evaluation of each.

X-ray Crystallography: Determining the crystal structure of a ligand-receptor complex can provide a definitive view of how a specific stereoisomer binds, explaining the observed differences in activity at a molecular level.

Therefore, when designing analogues of the this compound scaffold, controlling and defining the stereochemistry is a critical aspect of optimizing molecular activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For scaffolds like this compound, QSAR can provide predictive insights, guiding the design of new, more potent analogs while minimizing synthetic effort. nih.govresearchgate.net

The QSAR Process:

Data Set Compilation: A QSAR study begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. nih.gov

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with biological activity. nih.gov Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govmdpi.com The general form of a QSAR model is: Activity = f(molecular descriptors) wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation. nih.gov

Application to Nitrogen Heterocycles: QSAR studies have been successfully applied to various nitrogen heterocycles, including pyridine and dihydropyridine (B1217469) derivatives. nih.govnih.govwjpsonline.com For instance, a QSAR study on dihydropyridine calcium channel blockers showed that potency was dependent on lipophilicity and electronic parameters. nih.gov Another study on pyrrole- and dihydropyrrole-fused neonicotinoids used 2D fingerprint descriptors to build a robust PLS model for predicting insecticidal activity. mdpi.com

Predictive Insights from QSAR: A validated QSAR model for this compound derivatives could:

Predict the biological activity of virtual or newly designed compounds before their synthesis. nih.gov

Identify which physicochemical properties (e.g., hydrophobicity, electronic character, steric bulk) are most important for activity.

Provide a mechanistic understanding of how structural features influence the compound's interaction with its biological target.

The following table lists common descriptor types used in QSAR studies.

| Descriptor Class | Description | Examples |

| Constitutional | Describe the basic molecular composition and connectivity. | Molecular weight, atom count, rotatable bond count |

| Topological | Quantify molecular shape and branching. | Wiener index, Kier & Hall connectivity indices |

| Geometric (3D) | Describe the 3D arrangement of atoms. | Molecular surface area, volume, principal moments of inertia |

| Electronic | Quantify the electron distribution. | Dipole moment, partial charges, HOMO/LUMO energies |

| Physicochemical | Relate to physical properties. | LogP (lipophilicity), molar refractivity, polarizability |

By leveraging QSAR, medicinal chemists can make more informed decisions in the drug design process, accelerating the discovery of optimized lead compounds. mdpi.comfrontiersin.org

Mechanistic Chemical Biology Studies of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine and Analogues in Vitro Focus

Investigations into Molecular Target Interactions (e.g., enzyme inhibition, receptor binding)

The pyridine (B92270) ring, often in combination with a pyrrole (B145914) or dihydropyrrole moiety, serves as a versatile scaffold for designing molecules that interact with a wide array of biological targets. In vitro studies have been instrumental in identifying and characterizing these molecular interactions, which primarily involve enzyme inhibition and receptor binding.